8-Aminoquinolin-5-ol dihydrochloride chemical properties
8-Aminoquinolin-5-ol dihydrochloride chemical properties
An In-depth Technical Guide to 8-Aminoquinolin-5-ol Dihydrochloride for Advanced Research Applications
Introduction: Unveiling a Versatile Chemical Scaffold
8-Aminoquinolin-5-ol dihydrochloride, also known by its synonym 5-Amino-8-hydroxyquinoline dihydrochloride, is a quinoline derivative that has garnered significant interest within the scientific community.[1][2][3] Its unique molecular architecture, featuring a bicyclic aromatic quinoline core with strategically placed amino and hydroxyl functional groups, makes it a highly versatile compound.[2] This guide provides an in-depth exploration of its chemical properties, synthesis, and applications, offering field-proven insights for researchers, chemists, and drug development professionals. The dihydrochloride salt form enhances its aqueous solubility, making it more amenable to a variety of experimental conditions compared to its parent compound.[2] Its utility spans from being a crucial precursor in the synthesis of novel bioactive molecules to acting as a sensitive reagent in analytical chemistry.[4] Notably, its remarkable chelating properties are central to many of its applications, including the development of antimicrobial agents, fluorescent probes, and potential therapeutics for neurodegenerative diseases.[1][4]
Section 1: Core Chemical and Physical Properties
A comprehensive understanding of a compound's physicochemical properties is the bedrock of its effective application. These properties dictate its behavior in different solvents, its stability under various conditions, and its potential interactions within biological systems.
Identity and Nomenclature
-
Systematic Name (IUPAC): 5-aminoquinolin-8-ol;dihydrochloride[5]
-
Common Synonyms: 5-Amino-8-hydroxyquinoline dihydrochloride, 5-Amino-8-quinolinol dihydrochloride[1][2]
Physicochemical Data Summary
The essential quantitative data for 8-Aminoquinolin-5-ol dihydrochloride are summarized below for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₈N₂O·2HCl (or C₉H₁₀Cl₂N₂O) | [1][2][5] |
| Molecular Weight | 233.09 g/mol | [1][5] |
| Appearance | Orange to amber to dark red crystalline powder | [1] |
| Melting Point | 279 °C | [1] |
| Purity (Typical) | ≥ 98% (by HPLC) | [1] |
| Solubility | Soluble in water.[2] The parent molecule is sparingly soluble in polar protic solvents (e.g., ethanol) and moderately to highly soluble in polar aprotic solvents like DMSO and DMF.[6] | |
| Storage | Store at room temperature in a dry, well-ventilated place.[1][7] Keep container tightly closed.[4] |
Structural Elucidation
The structure of 8-Aminoquinolin-5-ol dihydrochloride is fundamental to its reactivity and function. The quinoline ring system provides a rigid, planar scaffold. The hydroxyl group at position 8 and the amino group at position 5 are key to its chelating abilities and serve as handles for further synthetic modifications.
Caption: Structure of 8-Aminoquinolin-5-ol Dihydrochloride.
Section 2: Synthesis and Analytical Characterization
The reliable synthesis and rigorous characterization of 8-Aminoquinolin-5-ol dihydrochloride are paramount for ensuring experimental reproducibility and the integrity of research findings.
Synthesis Pathway
While multiple synthetic routes to quinoline derivatives exist, a common and logical approach for 8-Aminoquinolin-5-ol involves a multi-step process starting from 8-hydroxyquinoline. This pathway leverages established and reliable organic chemistry reactions.
-
Nitration: The process begins with the electrophilic nitration of 8-hydroxyquinoline. The hydroxyl group is an activating ortho-, para-director, guiding the nitro group primarily to the 5-position.
-
Reduction: The resulting 5-nitro-8-hydroxyquinoline is then subjected to a reduction reaction. This is typically achieved using a reducing agent like tin(II) chloride or catalytic hydrogenation to convert the nitro group (-NO₂) into a primary amine (-NH₂).
-
Salt Formation: Finally, the synthesized 5-amino-8-hydroxyquinoline base is treated with hydrochloric acid (HCl) to form the more stable and water-soluble dihydrochloride salt.
Caption: Proposed synthetic workflow for the target compound.
Analytical Characterization Protocol: HPLC-UV
High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for assessing the purity of 8-Aminoquinolin-5-ol dihydrochloride.[1][8] The causality behind this choice lies in its high resolution, sensitivity, and quantitative accuracy.
Objective: To determine the purity of a synthesized or purchased batch of 8-Aminoquinolin-5-ol dihydrochloride.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven is required.
-
Chromatographic Conditions (Representative):
-
Column: A reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) is a robust starting point.[8]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is often effective.[8]
-
Flow Rate: 1.0 mL/min.[9]
-
Detection Wavelength: Determined by scanning a dilute solution of the compound to find its maximum absorbance (λmax), typically around 240-260 nm.[8][9]
-
Column Temperature: 30 °C to ensure reproducible retention times.[9]
-
Injection Volume: 10 µL.[9]
-
-
Standard and Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., methanol or a mobile phase constituent).
-
Create a series of calibration standards by diluting the stock solution.
-
Prepare sample solutions at a known concentration within the calibration range.
-
-
Analysis and Data Interpretation:
-
Inject the standards to generate a calibration curve (Peak Area vs. Concentration).
-
Inject the sample solution.
-
The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
-
Section 3: Key Chemical Attributes and Reactivity
Metal Chelation: The Core Functional Property
The most prominent chemical attribute of 8-Aminoquinolin-5-ol is its ability to act as a chelating agent.[1][4] This property is conferred by the spatial arrangement of the hydroxyl group at the C8 position and the nitrogen atom of the quinoline ring. Together, they can form a stable five-membered ring with various metal ions, acting as a bidentate ligand. This sequestration of metal ions is fundamental to its use in analytical chemistry for detecting trace metals and is also implicated in its biological activities, such as its antimicrobial and neuroprotective effects, by disrupting metal homeostasis in cells or mitigating metal-induced oxidative stress.[1][8]
Caption: Conceptual diagram of metal ion chelation.
Section 4: Applications in Research and Drug Development
The unique properties of 8-Aminoquinolin-5-ol dihydrochloride make it a valuable tool in several research domains.
-
Antimicrobial and Antimalarial Research: The broader class of 8-aminoquinolines is renowned for its antimalarial properties.[10][11][12] The mechanism is often linked to the generation of reactive oxygen species (ROS), which induce oxidative stress in parasites.[10] This compound serves as a scaffold for developing new antimicrobial and antimalarial agents with potentially novel mechanisms of action.[1][13][14]
-
Neurodegenerative Disease Research: Oxidative stress and dysregulated metal ion homeostasis are key hallmarks of several neurodegenerative diseases.[8] As a potent antioxidant and metal chelator, 8-Aminoquinolin-5-ol and its derivatives are being explored as multi-target drug candidates to combat these pathological processes.[1][8]
-
Analytical Chemistry: Its strong chelating properties and potential for fluorescence make it an excellent reagent for the detection and quantification of trace metal ions in environmental and biological samples.[1][4]
-
Material Science: The ability to form stable metal complexes is being leveraged in the development of new materials with specific catalytic or photophysical properties.[1]
Section 5: Safety, Storage, and Handling
Adherence to strict safety protocols is non-negotiable when working with any chemical reagent.
-
Hazard Identification: 8-Aminoquinolin-5-ol dihydrochloride is known to cause skin irritation and serious eye irritation.[5][15] It may be harmful if inhaled, swallowed, or absorbed through the skin.[15]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side-shields, and a laboratory coat.[4][7]
-
Handling: Use this compound only in a well-ventilated area, preferably under a chemical fume hood.[7][15] Avoid the formation of dust and aerosols.[4] Wash hands thoroughly after handling.[15]
-
First Aid Measures:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[4][15]
-
Skin: Wash off with soap and plenty of water. If irritation persists, seek medical advice.[4][15]
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[4][15]
-
Ingestion: Rinse mouth with water and call a physician or poison control center.[4][15]
-
-
Storage: Store in a cool, dry, and well-ventilated place, keeping the container tightly sealed to prevent moisture absorption and degradation.[4][7]
Conclusion
8-Aminoquinolin-5-ol dihydrochloride is more than just a chemical reagent; it is a versatile platform for innovation. Its robust physicochemical properties, anchored by its potent chelating ability, provide a foundation for diverse applications in medicinal chemistry, analytical science, and materials research. By understanding its core properties and adhering to rigorous experimental and safety protocols, researchers can effectively harness the potential of this valuable compound to drive scientific discovery and technological advancement.
References
-
PubChem. CID 158384912 | C18H16N4O2. [Link]
-
Zeb, A., et al. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. PMC. [Link]
-
PubChem. 5-Amino-8-hydroxyquinoline dihydrochloride | C9H10Cl2N2O | CID 16211947. [Link]
-
Wikipedia. 8-Aminoquinoline. [Link]
-
ChemBK. (2022). 8-Aminoquinoline. [Link]
-
ResearchGate. Strategies for the synthesis of 8‐aminoquinoline derivatives and examples of difluoroalkylated pharmaceutical. [Link]
-
ChemIndex. 578-66-5 | 8-Aminoquinoline. [Link]
-
R Discovery. 8-Aminoquinolines. [Link]
-
MDPI. (2023). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. [Link]
-
Vale, N., et al. (2009). Review: Improving the Therapeutic Index of 8-Aminoquinolines by the Use of Drug Combinations: Review of the Literature and Proposal for Future Investigations. PMC. [Link]
-
Taylor & Francis. 8-Aminoquinoline – Knowledge and References. [Link]
-
Taylor & Francis. 8-aminoquinoline – Knowledge and References. [Link]
-
Singh, R., et al. (2018). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. PMC. [Link]
-
PubChem. 8-Aminoquinoline | C9H8N2 | CID 11359. [Link]
-
Semantic Scholar. Pharmacology of 8-aminoquinolines. [Link]
-
SIELC Technologies. HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 21302-43-2: 5-Amino-8-hydroxyquinoline dihydrochloride [cymitquimica.com]
- 3. scbt.com [scbt.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. 5-Amino-8-hydroxyquinoline dihydrochloride | C9H10Cl2N2O | CID 16211947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. echemi.com [echemi.com]
- 8. Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 8-Aminoquinoline - Wikipedia [en.wikipedia.org]
- 12. Review: Improving the Therapeutic Index of 8-Aminoquinolines by the Use of Drug Combinations: Review of the Literature and Proposal for Future Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemimpex.com [chemimpex.com]
- 15. fishersci.com [fishersci.com]
